1-Deuterioprop-1-yne
Overview
Description
1-Deuterioprop-1-yne is a deuterated alkyne, where one of the hydrogen atoms in propyne is replaced with deuterium, an isotope of hydrogen. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific applications, including spectroscopy and reaction mechanism studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deuterioprop-1-yne can be synthesized through the deuteration of propyne. One common method involves the reduction of 1-propanol, allyl alcohol, or acetone vapors over magnesium in the presence of deuterium gas . This process replaces the hydrogen atoms with deuterium, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterium gas in large-scale reactors. The process is similar to the laboratory synthesis but scaled up to meet industrial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: 1-Deuterioprop-1-yne undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form deuterated carbonyl compounds.
Reduction: Reduction reactions can convert this compound into deuterated alkanes.
Substitution: Nucleophilic substitution reactions can replace the deuterium atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Oxidation: Deuterated aldehydes and ketones.
Reduction: Deuterated alkanes.
Substitution: Various deuterated organic compounds depending on the nucleophile used.
Scientific Research Applications
1-Deuterioprop-1-yne has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs to study their pharmacokinetics and metabolic pathways.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Deuterioprop-1-yne involves its interaction with various molecular targets and pathways. The presence of deuterium affects the bond strength and reaction kinetics, leading to isotope effects that can be studied to gain insights into reaction mechanisms. The deuterium atom can influence the rate of chemical reactions, providing valuable information about the transition states and intermediates involved.
Comparison with Similar Compounds
Propyne: The non-deuterated form of 1-Deuterioprop-1-yne.
1-Deuteriobut-1-yne: Another deuterated alkyne with a similar structure but a longer carbon chain.
Deuterated Ethyne: A simpler deuterated alkyne with only two carbon atoms.
Uniqueness: this compound is unique due to its specific isotopic substitution, which provides distinct spectroscopic and kinetic properties. This makes it particularly useful in studies where the effects of isotopic substitution are of interest. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
1-deuterioprop-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWATHDPGQKSAR-MICDWDOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
41.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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